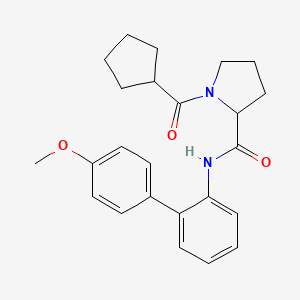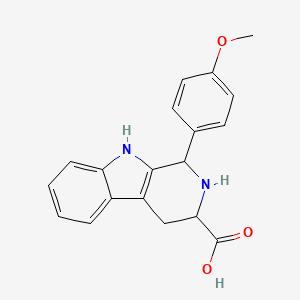
4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline, also known as MBBA-NB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzothiazole, which is a heterocyclic aromatic compound that has been extensively studied for its diverse biological activities. MBBA-NB has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
作用機序
The mechanism of action of 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline is not fully understood, but it is believed to be related to its unique molecular structure. 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline contains both an electron-donating group (methyl group) and an electron-withdrawing group (nitro group) on the benzene ring, which results in a polarized molecule. This polarization may allow 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline to interact with specific biological molecules, such as amyloid fibrils, through electrostatic interactions or hydrogen bonding.
Biochemical and Physiological Effects:
4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for biological research. In addition, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been shown to have fluorescent properties, which make it a useful tool for detecting amyloid fibrils in biological samples. However, the exact biochemical and physiological effects of 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline on living organisms are still under investigation.
実験室実験の利点と制限
One advantage of using 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline in lab experiments is its unique fluorescent properties, which make it a useful tool for detecting amyloid fibrils in biological samples. In addition, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been shown to have minimal toxicity in vitro and in vivo, which makes it a safe candidate for biological research. However, one limitation of using 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain biological applications.
将来の方向性
There are several future directions for 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline research, including its potential applications in drug discovery and disease diagnosis. 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been shown to have specific interactions with amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's disease. Therefore, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline may be useful in developing new diagnostic tools or therapeutic agents for these diseases. In addition, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline may have potential applications in drug discovery, as it may be able to interact with specific biological molecules and modulate their activity. Further research is needed to fully understand the potential applications of 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline in these fields.
Conclusion:
4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique molecular structure, fluorescent properties, and minimal toxicity make it a promising candidate for biological research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline have been discussed in this paper. Further research is needed to fully understand the potential applications of 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline in drug discovery and disease diagnosis.
合成法
4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline can be synthesized through various methods, including the condensation reaction of 5-methyl-2-aminobenzothiazole with 3-nitrobenzaldehyde in the presence of an acid catalyst. The reaction mixture is then refluxed in ethanol, and the resulting product is recrystallized from ethanol to obtain pure 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline. Other methods include the reaction of 5-methyl-2-aminobenzothiazole with 3-nitrobenzyl chloride in the presence of a base catalyst or the reaction of 5-methyl-2-aminobenzothiazole with 3-nitrobenzaldehyde in the presence of a reducing agent.
科学的研究の応用
4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biological research. In material science, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been used as a component in liquid crystal displays due to its unique mesomorphic properties. In organic electronics, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been used as a hole-transporting material in organic solar cells and light-emitting diodes. In biological research, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been investigated for its potential as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases.
特性
IUPAC Name |
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c1-14-5-10-20-19(11-14)23-21(27-20)16-6-8-17(9-7-16)22-13-15-3-2-4-18(12-15)24(25)26/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUTWVAOUUNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-[{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]-5-oxopentanoate](/img/structure/B6068275.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6068282.png)
![methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6068285.png)
![2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide](/img/structure/B6068301.png)
![3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6068310.png)
![methyl 2-{[(2-dodecanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6068312.png)

![3-(4-fluorophenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6068320.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6068322.png)
![2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6068352.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B6068357.png)
![N-methyl-1-(2-phenylethyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6068365.png)
![N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6068366.png)